molecular formula C12H11NO3S2 B11841118 S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate

S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate

Katalognummer: B11841118
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: LKIZGKZQFCRMMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate: is an organic compound with the molecular formula C12H11NO3S2 and a molecular weight of 281.35 g/mol . This compound is characterized by the presence of an isoindoline-1,3-dione moiety and a carbonodithioate group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under mild conditions, using solvents such as dichloromethane or toluene, and may require the presence of a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic transformations .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure for treating various diseases .

Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in the manufacturing of high-performance materials .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate exhibits unique reactivity due to the presence of both isoindoline-1,3-dione and carbonodithioate groups. This dual functionality allows for a broader range of chemical transformations and applications. Additionally, its specific molecular structure provides distinct biological activities, making it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C12H11NO3S2

Molekulargewicht

281.4 g/mol

IUPAC-Name

O-ethyl (1,3-dioxoisoindol-2-yl)methylsulfanylmethanethioate

InChI

InChI=1S/C12H11NO3S2/c1-2-16-12(17)18-7-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,2,7H2,1H3

InChI-Schlüssel

LKIZGKZQFCRMMP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=S)SCN1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.